molecular formula C10H12N2O2S2 B5668052 2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-furylmethyl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(2-furylmethyl)acetamide

Cat. No. B5668052
M. Wt: 256.3 g/mol
InChI Key: KQXXFURALBXSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related thiazolyl acetamide derivatives involves complex reactions where key functional groups are introduced into the molecular framework. Studies have reported the synthesis of similar compounds through the reaction of specific thiol derivatives with chloroacetamide compounds under controlled conditions, leading to the formation of the desired thiazolyl acetamide structures. These syntheses are often characterized by their efficiency and selectivity, providing high yields of the target compounds (Duran & Demirayak, 2012).

Molecular Structure Analysis

The molecular structure of thiazolyl acetamide derivatives is confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques provide detailed information on the molecular framework, confirming the presence of the thiazole ring, the acetamide group, and other substituents. Crystallographic studies further elucidate the spatial arrangement of atoms, highlighting the compound's geometric features (Gautam, Gautam, & Chaudhary, 2013).

Chemical Reactions and Properties

Thiazolyl acetamides undergo various chemical reactions, reflecting their reactivity and interaction with different chemical reagents. These reactions are crucial for the further functionalization of the molecule or the synthesis of more complex derivatives. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the molecule and their electronic effects (Wang et al., 2010).

Physical Properties Analysis

The physical properties of thiazolyl acetamide derivatives, including their melting points, solubility in various solvents, and crystalline structure, are important for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents attached to the core structure (Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa), stability, and reactivity, are crucial for the application of thiazolyl acetamides in various fields. Studies on the pKa values of similar compounds reveal their acidic or basic nature, which is essential for predicting their behavior in chemical reactions and biological environments (Duran & Canbaz, 2013).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S2/c13-9(7-16-10-11-3-5-15-10)12-6-8-2-1-4-14-8/h1-2,4H,3,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXXFURALBXSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.